![molecular formula C10H11BrO2 B1607355 Isopropyl 2-bromobenzoate CAS No. 59247-52-8](/img/structure/B1607355.png)
Isopropyl 2-bromobenzoate
Overview
Description
Isopropyl 2-bromobenzoate is a chemical compound with the molecular formula C10H11BrO2 . It is used in various chemical reactions and has a molecular weight of 243.102 .
Synthesis Analysis
The synthesis of Isopropyl 2-bromobenzoate involves several methods . One of the methods involves the use of Oxone in toluene at 80 degrees Celsius for 48 hours . This method is considered green chemistry .Molecular Structure Analysis
The molecular structure of Isopropyl 2-bromobenzoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The InChIKey of the compound is QTCRCHHNKWSPHB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Isopropyl 2-bromobenzoate has a molecular weight of 243.10 g/mol . It has a computed XLogP3 of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 241.99424 g/mol .Scientific Research Applications
Organic Synthesis
Isopropyl 2-bromobenzoate: is a valuable reagent in organic synthesis, particularly in the preparation of other organic compounds through substitution reactions. Its bromine atom is highly reactive, allowing for the introduction of various functional groups in place of the bromine, which can lead to the synthesis of a wide range of organic molecules .
Medicinal Chemistry
In medicinal chemistry, Isopropyl 2-bromobenzoate can be used to synthesize pharmaceuticals and bioactive molecules. Its structure serves as a building block for the creation of compounds that may exhibit therapeutic properties, such as anti-inflammatory or antibacterial agents .
Material Science
This compound finds applications in material science due to its ability to undergo polymerization reactions. It can be used to create novel polymers with specific characteristics, such as increased durability or enhanced electrical conductivity .
Analytical Chemistry
Isopropyl 2-bromobenzoate: can be utilized as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and the validation of analytical methods, ensuring the accuracy and reliability of chemical analyses .
Environmental Chemistry
The reactivity of Isopropyl 2-bromobenzoate with free bromine species in water can be studied to understand the environmental fate of brominated aromatic compounds. This research has implications for water treatment processes and the assessment of environmental pollutants .
Electrophilic Aromatic Substitution Research
It is used in research studies to investigate the kinetics and mechanisms of electrophilic aromatic substitution reactions. These studies can provide insights into the reactivity patterns of brominated compounds and help predict the behavior of similar molecules in various chemical environments .
Chemical Education
Due to its straightforward structure and reactivity, Isopropyl 2-bromobenzoate is an excellent compound for educational purposes. It can be used in teaching laboratories to demonstrate fundamental organic chemistry reactions and techniques .
Catalysis
Lastly, this compound can be involved in catalysis research. Scientists may explore its role as a substrate in catalytic cycles, potentially leading to the development of more efficient and selective catalysts for industrial chemical processes .
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 2-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCRCHHNKWSPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345276 | |
Record name | Isopropyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59247-52-8 | |
Record name | Isopropyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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